molecular formula C9H6BrN B8519256 4-(2-Bromovinyl)-benzonitrile CAS No. 60606-71-5

4-(2-Bromovinyl)-benzonitrile

Cat. No.: B8519256
CAS No.: 60606-71-5
M. Wt: 208.05 g/mol
InChI Key: VYWMRUNSZWVTKD-UHFFFAOYSA-N
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Description

4-(2-Bromovinyl)-benzonitrile is a brominated aromatic nitrile characterized by a benzonitrile core substituted with a bromovinyl group at the para position. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and the synthesis of heterocyclic systems. For example, it has been employed in nickel-catalyzed reductive cross-coupling reactions to produce chiral allylic silanes, albeit with moderate yields (34%) compared to related bromovinyl aldehydes . Its reactivity stems from the electron-withdrawing nitrile group and the bromovinyl moiety, which facilitates coupling reactions and cyclization processes .

Properties

CAS No.

60606-71-5

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

IUPAC Name

4-(2-bromoethenyl)benzonitrile

InChI

InChI=1S/C9H6BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-6H

InChI Key

VYWMRUNSZWVTKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CBr)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzonitrile derivatives are highly dependent on substituents. Below is a comparison of 4-(2-Bromovinyl)-benzonitrile with structurally related compounds:

Compound Name Substituents/Modifications Key Applications/Findings Reference
4-(2-Bromovinyl)-benzonitrile Bromovinyl group at para position Cross-coupling reactions (34% yield in allylic silane synthesis); intermediate in imidazolone synthesis
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile Chlorophenyl-ethenyl group Cytotoxic activity against MCF-7 and MDA-MB-231 cancer cell lines (IC₅₀: 1.2–3.8 μM)
4-(2-Bromoacetyl)benzonitrile Bromoacetyl group Precursor for thiazole synthesis via Hantzsch condensation (e.g., anti-Candida agents)
4-(3-Thienyl)benzonitrile Thiophene ring substitution Building block for heterocyclic systems; used in materials science
4-Bromo-2-(morpholin-4-yl)benzonitrile Morpholine and bromine substitution Research chemical with solubility in chloroform/methanol; hygroscopic
Key Observations:
  • Electronic Effects : The bromovinyl group in 4-(2-Bromovinyl)-benzonitrile enhances electrophilicity, making it suitable for cross-coupling, whereas electron-donating groups (e.g., morpholine in ) increase solubility but reduce reactivity.
  • Biological Activity : Cytotoxicity is significantly influenced by substituents. Chlorophenyl-ethenyl derivatives () exhibit potent anticancer activity, while unmodified bromovinyl analogs are primarily synthetic intermediates.

Physicochemical Properties

  • Solubility: Derivatives like 4-Bromo-2-(morpholin-4-yl)benzonitrile exhibit improved solubility in chloroform and methanol due to the morpholine group , whereas 4-(2-Bromovinyl)-benzonitrile is typically used in polar aprotic solvents.
  • Thermal Stability : Imidazolone derivatives synthesized from 4-(2-Bromovinyl)-benzonitrile display high melting points (~169°C), indicative of rigid, conjugated structures .

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